molecular formula C16H16ClN3O3 B5288845 N-(5-chloropyridin-2-yl)-1-(furan-2-carbonyl)piperidine-4-carboxamide

N-(5-chloropyridin-2-yl)-1-(furan-2-carbonyl)piperidine-4-carboxamide

Cat. No.: B5288845
M. Wt: 333.77 g/mol
InChI Key: RMHYGOQNMJQNHB-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-1-(furan-2-carbonyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by the presence of a chloropyridine moiety, a furan ring, and a piperidine ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-1-(furan-2-carbonyl)piperidine-4-carboxamide typically involves a multi-step process:

    Formation of the Chloropyridine Intermediate: The starting material, 5-chloropyridine, undergoes a halogenation reaction to introduce the chlorine atom at the 5-position.

    Formation of the Furan-2-carbonyl Intermediate: Furan-2-carboxylic acid is converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.

    Coupling Reaction: The chloropyridine intermediate is coupled with the furan-2-carbonyl chloride in the presence of a base such as triethylamine to form the desired product.

    Formation of the Piperidine Ring: The final step involves the formation of the piperidine ring through a cyclization reaction, typically using a suitable amine and a dehydrating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)-1-(furan-2-carbonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

N-(5-chloropyridin-2-yl)-1-(furan-2-carbonyl)piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-1-(furan-2-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes or receptors involved in biological processes.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloropyridin-2-yl)-1-(furan-2-carbonyl)piperidine-4-carboxamide analogs: Compounds with similar structures but different substituents on the pyridine or furan rings.

    Other Piperidine Carboxamides: Compounds with different substituents on the piperidine ring.

Uniqueness

This compound is unique due to its specific combination of a chloropyridine moiety, a furan ring, and a piperidine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-1-(furan-2-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O3/c17-12-3-4-14(18-10-12)19-15(21)11-5-7-20(8-6-11)16(22)13-2-1-9-23-13/h1-4,9-11H,5-8H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHYGOQNMJQNHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NC=C(C=C2)Cl)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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